N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of dichlorophenyl and isobutylphenyl groups adds to its complexity and potential reactivity.
Preparation Methods
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide lies in its specific substituents, which may confer distinct properties and applications.
Properties
Molecular Formula |
C21H20Cl2N4O |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H20Cl2N4O/c1-13(2)10-14-6-8-15(9-7-14)19-11-20(26-25-19)21(28)27-24-12-16-17(22)4-3-5-18(16)23/h3-9,11-13H,10H2,1-2H3,(H,25,26)(H,27,28)/b24-12+ |
InChI Key |
HFOLGVMMPJNBKP-WYMPLXKRSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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